5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride
Overview
Description
5-Carbamoyl-2-methoxybenzenesulfonyl chloride is a chemical compound used for research purposes . It is not intended for human use .
Molecular Structure Analysis
The molecular formula of 5-Carbamoyl-2-methoxybenzenesulfonyl chloride is C8H8ClNO4S . The molecular weight is 249.67 . The InChI key is WUNHEQGURAQUQZ-UHFFFAOYSA-N . More detailed structural analysis like NMR, HPLC, LC-MS, UPLC can be found in the product documentation .Physical and Chemical Properties Analysis
5-Carbamoyl-2-methoxybenzenesulfonyl chloride is a white to yellow solid .Scientific Research Applications
Chemical Synthesis and Derivatives
The compound has been employed in the synthesis of N-alkyl(aryl)-carbamoyl-5-hydroxy-3,3,5-trimethylisoxazolidines, indicating its reactivity and versatility in creating structurally diverse molecules. These derivatives have shown potential for further chemical transformations, which highlights the compound's role in facilitating complex synthesis pathways (Rukasov et al., 1979).
Spectroscopic and Theoretical Studies
Significant insights have been gained from the vibrational spectroscopic studies of 4-Cyano-2-methoxybenzenesulfonyl Chloride, a related compound, underscoring the importance of such derivatives in understanding molecular structure and dynamics. These studies contribute to the broader knowledge of sulfonyl chlorides' chemical significance and their biological activity, demonstrating the value of these compounds in both fundamental and applied research (Nagarajan & Krishnakumar, 2018).
Properties
IUPAC Name |
5-carbamoyl-2-methoxybenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNHEQGURAQUQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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